molecular formula C11H12ClNS B1399685 2-(Butylsulfanyl)-5-chlorobenzonitrile CAS No. 1249077-64-2

2-(Butylsulfanyl)-5-chlorobenzonitrile

Cat. No.: B1399685
CAS No.: 1249077-64-2
M. Wt: 225.74 g/mol
InChI Key: RSLUGBJEQIXOPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Butylsulfanyl)-5-chlorobenzonitrile is an organic compound that features a butylsulfanyl group and a chlorobenzonitrile moiety

Scientific Research Applications

2-(Butylsulfanyl)-5-chlorobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

Specific safety and hazard information for “2-(Butylsulfanyl)-5-chlorobenzonitrile” was not found. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

While specific future directions for “2-(Butylsulfanyl)-5-chlorobenzonitrile” were not found, research in the field of organic chemistry continues to advance with the development of new synthetic methods and the exploration of novel chemical structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylsulfanyl)-5-chlorobenzonitrile typically involves the reaction of 5-chlorobenzonitrile with butylthiol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Butylsulfanyl)-5-chlorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or potassium thiolate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Mechanism of Action

The mechanism by which 2-(Butylsulfanyl)-5-chlorobenzonitrile exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve interactions with nucleophilic sites on proteins or other biomolecules.

Properties

IUPAC Name

2-butylsulfanyl-5-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNS/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLUGBJEQIXOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=C(C=C(C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Butylsulfanyl)-5-chlorobenzonitrile
Reactant of Route 2
Reactant of Route 2
2-(Butylsulfanyl)-5-chlorobenzonitrile
Reactant of Route 3
Reactant of Route 3
2-(Butylsulfanyl)-5-chlorobenzonitrile
Reactant of Route 4
Reactant of Route 4
2-(Butylsulfanyl)-5-chlorobenzonitrile
Reactant of Route 5
Reactant of Route 5
2-(Butylsulfanyl)-5-chlorobenzonitrile
Reactant of Route 6
Reactant of Route 6
2-(Butylsulfanyl)-5-chlorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.